5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3N2O/c9-4-1-5(6(10)14-2-4)7(16)15-3-8(11,12)13/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESOTLNQCHEEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)NCC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloronicotinic acid and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the amide bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while hydrolysis will produce 5-bromo-2-chloronicotinic acid and 2,2,2-trifluoroethylamine.
Scientific Research Applications
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives have shown promise.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table compares 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide with analogous compounds derived from the provided evidence:
*Estimated based on substituent contributions.
Functional Group Impact Analysis
Trifluoroethyl vs. Non-Fluorinated Substituents
The trifluoroethyl group in the primary compound significantly enhances lipophilicity compared to ethyl or methyl substituents (e.g., in 5-Bromo-2-chloropyridine). Fluorine’s inductive effects lower the basicity of the amide nitrogen, reducing protonation under physiological conditions and improving membrane permeability . In contrast, non-fluorinated analogs (e.g., 5-Bromo-2-chloro-6-methylnicotinic acid) exhibit higher polarity, limiting their distribution to hydrophobic targets.
Halogen Substituents (Br, Cl)
The 5-bromo and 2-chloro positions on the pyridine ring are optimal for halogen bonding, a critical interaction in kinase inhibition.
Amide vs. Ester Linkages
The amide group in the primary compound offers greater hydrolytic stability than esters (e.g., Ethyl 5-bromo-2-(trifluoromethyl)nicotinate), which are prone to enzymatic cleavage. This stability extends the compound’s half-life in vivo, a key advantage in drug design .
Pharmacokinetic and Therapeutic Implications
- Metabolic Stability : The trifluoroethyl group resists oxidative metabolism, a common issue with ethyl or methyl groups .
- Target Affinity : Halogen bonding and fluorine’s stereoelectronic effects enhance binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated kinase inhibitors .
- Solubility-Bioavailability Balance: While the trifluoroethyl group increases lipophilicity, the amide nitrogen maintains sufficient polarity for aqueous solubility, avoiding the extremes seen in purely nonpolar analogs (e.g., 5-Bromo-2-chlorotoluene) .
Biological Activity
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. Its molecular formula is , and it features unique halogen substitutions that may influence its biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The presence of both bromine and chlorine atoms, along with the trifluoroethyl group, contributes to the compound's distinctive chemical behavior. These modifications can enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrClF3N2O |
| Molecular Weight | 292.49 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of these targets, leading to various biochemical effects.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological functions.
Research Findings
Recent studies have explored the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide exhibits antimicrobial properties against specific bacterial strains. This could make it a candidate for developing new antibiotics.
- Anticancer Potential : In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines. For instance, it demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 12 μM.
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating promising antimicrobial activity.
- Anticancer Activity : In a controlled experiment using MDA-MB-231 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The observed IC50 value was significantly lower than that of standard chemotherapeutics like Doxorubicin.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)-nicotinamide, it is beneficial to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-chloronicotinamide | Lacks trifluoroethyl group | Moderate cytotoxicity |
| 2-Chloro-N-(2,2,2-trifluoroethyl)-nicotinamide | Lacks bromine atom | Lower enzyme inhibition |
| 5-Bromo-N-(2,2,2-trifluoroethyl)-nicotinamide | Similar structure but different halogen pattern | Enhanced receptor binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
